![molecular formula C13H12N2O2S B2433550 N-cyclopropyl-4-(thiazol-2-yloxy)benzamide CAS No. 2034529-26-3](/img/structure/B2433550.png)
N-cyclopropyl-4-(thiazol-2-yloxy)benzamide
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Overview
Description
“N-cyclopropyl-4-(thiazol-2-yloxy)benzamide” is a chemical compound that contains a thiazole ring . Thiazoles are important heterocyclic compounds that exhibit a wide range of biological activities, such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic properties .
Synthesis Analysis
The synthesis of thiazole derivatives typically involves the coupling of substituted 2-amino benzothiazoles with other compounds . For example, in one study, substituted 2-amino benzothiazoles were coupled with N-phenyl anthranilic acid to yield intermediate compounds . These intermediates were then treated with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives .Molecular Structure Analysis
The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Chemical Reactions Analysis
The chemical reactions involving thiazole derivatives are complex and can involve a variety of mechanisms . In the aforementioned study, the synthesis of thiazole derivatives involved a series of reactions, including coupling and treatment with various reagents .Physical And Chemical Properties Analysis
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .Scientific Research Applications
- Albumin Denaturation : They also inhibited albumin denaturation significantly (78.28% and 69.64% inhibition) .
Synthesis and Characterization: The compound was synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid. Its structure was confirmed using IR, 1H NMR, 13C NMR, and mass spectral data .
Activity: Among the derivatives, compounds with a methoxy group at the sixth position in the benzothiazole ring (8b and 9b) showed promising results:
Molecular Docking Studies: Computational studies supported the binding of the compound to its protein receptor, providing insights into its three-dimensional geometrical interactions .
Microtubule-Destabilizing Activity
Microtubules are essential components of the cytoskeleton and play a critical role in cell division. Compounds that destabilize microtubules can have therapeutic implications. Although specific studies on this compound’s microtubule-depolymerizing activity are not mentioned, it’s an interesting avenue for further investigation .
Mechanism of Action
Target of Action
N-cyclopropyl-4-(1,3-thiazol-2-yloxy)benzamide is a compound that has been synthesized for its potential anti-inflammatory properties . The primary targets of this compound are the COX-1 and COX-2 enzymes . These enzymes play a crucial role in the inflammatory response by producing prostaglandins, which are compounds that promote inflammation, pain, and fever.
Mode of Action
The compound interacts with its targets, the COX-1 and COX-2 enzymes, by inhibiting their activity . This inhibition results in a decrease in the production of prostaglandins, thereby reducing inflammation. Among the series of synthesized compounds, those with a methoxy group at the sixth position in the benzothiazole ring appended with piperidine and morpholine moieties showed the highest IC50 values for COX-1 inhibition .
Biochemical Pathways
The inhibition of COX-1 and COX-2 enzymes disrupts the arachidonic acid pathway, which is responsible for the production of prostaglandins . This disruption leads to a decrease in the production of these compounds, resulting in a reduction of inflammation, pain, and fever.
Result of Action
The result of the action of N-cyclopropyl-4-(1,3-thiazol-2-yloxy)benzamide is a reduction in inflammation. This is achieved through the inhibition of COX-1 and COX-2 enzymes, leading to a decrease in the production of prostaglandins . The compounds demonstrated excellent COX-2 SI values and even showed significant inhibition of albumin denaturation .
Future Directions
Thiazoles have shown promise in a variety of biological applications, and there is ongoing research into the development of new thiazole derivatives with improved properties . Future research may focus on optimizing the synthesis process, exploring new biological targets, and investigating the potential of thiazole derivatives in various therapeutic applications .
properties
IUPAC Name |
N-cyclopropyl-4-(1,3-thiazol-2-yloxy)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O2S/c16-12(15-10-3-4-10)9-1-5-11(6-2-9)17-13-14-7-8-18-13/h1-2,5-8,10H,3-4H2,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHHSZWYSKCGUPV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C2=CC=C(C=C2)OC3=NC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopropyl-4-(thiazol-2-yloxy)benzamide |
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